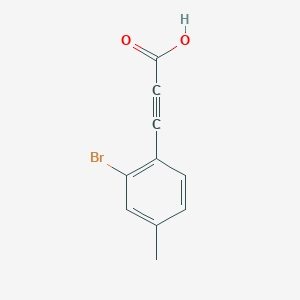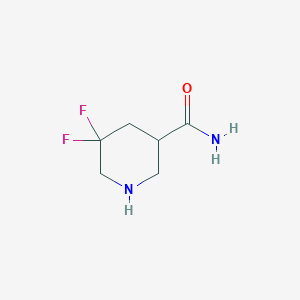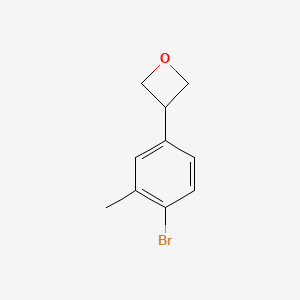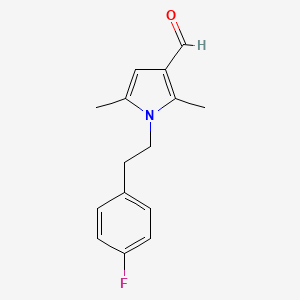
1-(4-Fluorophenethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a fluorophenethyl group attached to the pyrrole ring, along with two methyl groups and an aldehyde functional group
Vorbereitungsmethoden
The synthesis of 1-(4-Fluorophenethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, followed by the introduction of the fluorophenethyl group and the aldehyde functional group. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
1-(4-Fluorophenethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The fluorine atom on the phenethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for certain diseases, including cancer and neurological disorders.
Industry: It is utilized in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. The fluorophenethyl group may interact with hydrophobic pockets in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorophenethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be compared with other pyrrole derivatives and fluorophenethyl compounds. Similar compounds include:
1-(3,4-Dimethoxyphenethyl)-3-(4-fluorophenethyl)urea: Known for its anticancer activity.
4-Fluorophenethyl alcohol: Used in various chemical syntheses.
1-(4-Methylphenethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Another pyrrole derivative with different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C15H16FNO |
|---|---|
Molekulargewicht |
245.29 g/mol |
IUPAC-Name |
1-[2-(4-fluorophenyl)ethyl]-2,5-dimethylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C15H16FNO/c1-11-9-14(10-18)12(2)17(11)8-7-13-3-5-15(16)6-4-13/h3-6,9-10H,7-8H2,1-2H3 |
InChI-Schlüssel |
NFOQBTHLHSLWHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N1CCC2=CC=C(C=C2)F)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


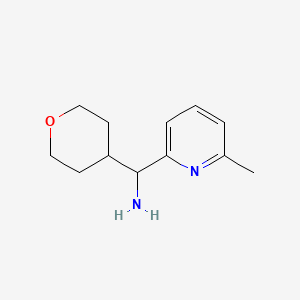

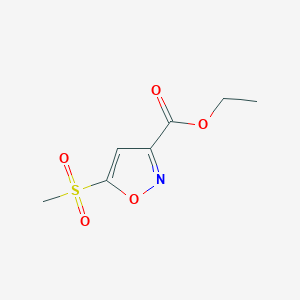
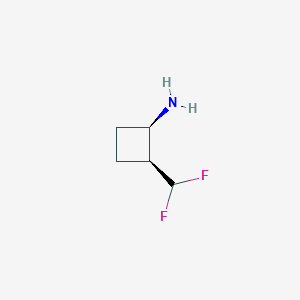
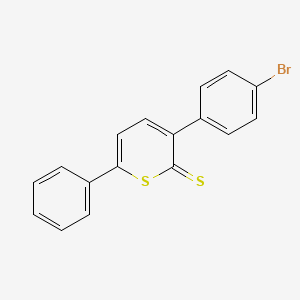
![2-Tert-butyl8-methyl7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B15228158.png)
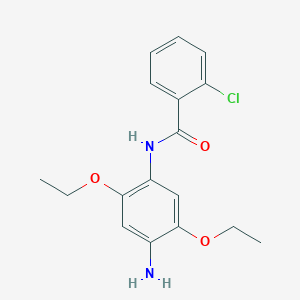
![[(2-Thiophen-2-yl-ethylcarbamoyl)-methyl]-carbamic acid benzyl ester](/img/structure/B15228164.png)
![Methyl 2-bromobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15228175.png)
![Methyl 2-(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate](/img/structure/B15228178.png)
![2-Amino-6-azaspiro[3.4]octan-7-one](/img/structure/B15228185.png)
